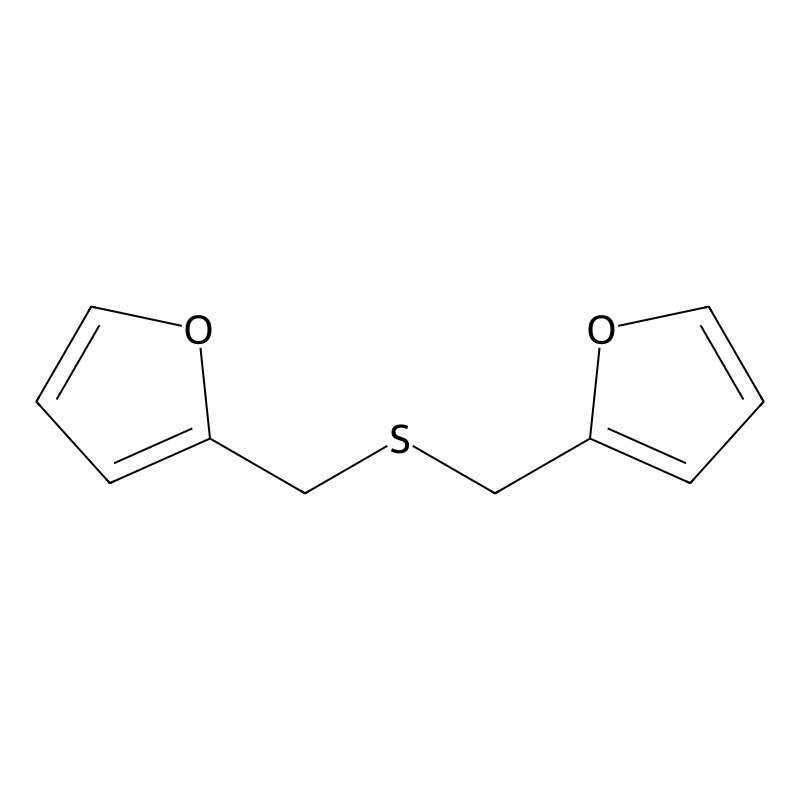Difurfuryl sulfide

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Solubility
Miscible at room temperature (in ethanol)
Canonical SMILES
Potential applications in material science research
While DFS is not widely used in scientific research, it has been explored for potential applications in material science due to its unique properties:
- Precursor for the synthesis of polymers: DFS can be used as a building block for the synthesis of various polymers, including polythiophenes and polyfurfurals. These polymers have potential applications in organic electronics, solar cells, and sensors [].
- Flame retardant properties: DFS has been shown to exhibit flame retardant properties in certain materials, such as epoxy resins [].
Difurfuryl sulfide is an organic compound with the chemical formula C₁₀H₁₀O₂S. It is characterized by a structure that includes two furfuryl groups linked by a sulfur atom. This compound is known for its distinctive aroma, often associated with roasted coffee, and is utilized in various applications ranging from flavoring agents to potential pharmaceutical uses. Its molecular structure contributes to its unique properties, making it a subject of interest in both industrial and research settings .
The primary application of difurfuryl sulfide lies in its role as a flavoring agent. The presence of the furan rings and the sulfide bridge contributes to its characteristic odor profile, described as earthy, mushroom-like with roasted meaty undertones, cocoa and coffee with nutty nuances. It is used in edible flavor blends for coffee, cocoa, sesame oil, and meat [].
Difurfuryl sulfide can be synthesized through several methods:
- Reaction of Furfuryl Alcohol with Sulfur Dichloride: This method involves treating furfuryl alcohol with sulfur dichloride, leading to the formation of difurfuryl sulfide.
- Condensation Reactions: The compound can also be synthesized through condensation reactions involving furfuryl mercaptan and other reagents under specific conditions.
- Diels-Alder Reaction: As mentioned earlier, difurfuryl sulfide can be produced via Diels-Alder reactions with suitable dienophiles .
Difurfuryl sulfide finds applications in various fields:
- Flavoring Agent: Commonly used in food industries for its pleasant aroma reminiscent of roasted coffee.
- Pharmaceuticals: Investigated for potential uses in medicinal chemistry due to its biological activities.
- Chemical Intermediate: Serves as a precursor in the synthesis of other sulfur-containing compounds and polymers.
Its versatility makes it valuable across different sectors .
Studies on the interactions of difurfuryl sulfide with other compounds have revealed insights into its reactivity and potential applications. For instance, research has shown how difurfuryl sulfide interacts with cyclodextrins to enhance stability and bioavailability in pharmaceutical formulations. Such interactions are critical for developing effective delivery systems for active ingredients .
Difurfuryl sulfide shares similarities with several other sulfur-containing organic compounds. Here are some notable comparisons:
| Compound Name | Chemical Formula | Key Features | Unique Aspects |
|---|---|---|---|
| Furfuryl Mercaptan | C₄H₄O₂S | A simpler structure; used for flavoring | Stronger odor profile; less complex than difurfuryl sulfide |
| Furfuryl Disulfide | C₈H₈O₂S₂ | Contains two sulfur atoms; used in polymer synthesis | More reactive due to additional sulfur atom |
| Thioether Derivatives | Variable | General class containing sulfur; diverse applications | Varied structures lead to different properties |
Difurfuryl sulfide is unique due to its dual furfuryl groups, which contribute to its distinct aroma and reactivity compared to these similar compounds .
Physical Description
Colourless liquid; powerful, repulsive sulfuraceous odour even at dilute concentrations
XLogP3
Density
Melting Point
31-32°C
UNII
GHS Hazard Statements
Reported as not meeting GHS hazard criteria by 1 of 1443 companies. For more detailed information, please visit ECHA C&L website;
Of the 7 notification(s) provided by 1442 of 1443 companies with hazard statement code(s):;
H302 (89.18%): Harmful if swallowed [Warning Acute toxicity, oral];
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (99.93%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.
Pictograms

Irritant
Other CAS
Wikipedia
Use Classification
Flavouring Agent -> FLAVOURING_AGENT; -> JECFA Functional Classes
Flavoring Agents -> JECFA Flavorings Index








